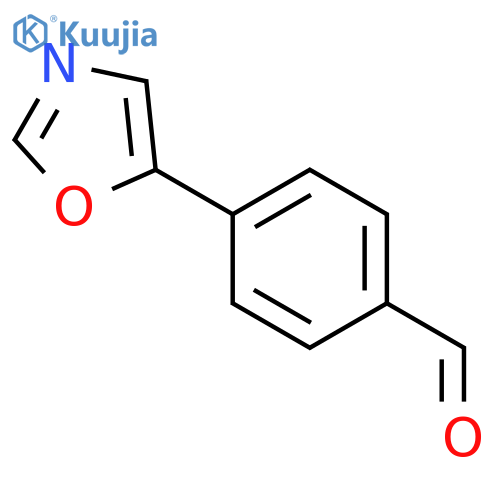

Cas no 179057-31-9 (4-(1,3-oxazol-5-yl)benzaldehyde)

179057-31-9 structure

商品名:4-(1,3-oxazol-5-yl)benzaldehyde

CAS番号:179057-31-9

MF:C10H7NO2

メガワット:173.168082475662

MDL:MFCD09998717

CID:113069

PubChem ID:10583346

4-(1,3-oxazol-5-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,4-(5-oxazolyl)-

- 4-(1,3-OXAZOL-4-YL)BENZALDEHYDE

- 4-(OXAZOL-5-YL) BENZALDEHYDE

- 4-oxazol-5-yl-benzaldehyde

- 4-(1,3-oxazol-5-yl)benzaldehyde

- MFCD08669909

- AKOS006290506

- 179057-31-9

- SCHEMBL1124055

- DTXSID801311652

- SY033925

- EN300-1087130

- Benzaldehyde, 4-(5-oxazolyl)-

- P16400

- AS-53381

- Z1198180713

- 4-(oxazol-5-yl)benzaldehyde

- GDXLZBAOBKGCEK-UHFFFAOYSA-N

- 4-(5-oxazolyl)benzaldehyde

- CS-0374182

-

- MDL: MFCD09998717

- インチ: InChI=1S/C10H7NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H

- InChIKey: GDXLZBAOBKGCEK-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)C2=CN=CO2)C=O

計算された属性

- せいみつぶんしりょう: 173.04800

- どういたいしつりょう: 173.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- PSA: 43.10000

- LogP: 2.15410

4-(1,3-oxazol-5-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3841-100MG |

4-(1,3-oxazol-5-yl)benzaldehyde |

179057-31-9 | 95% | 100MG |

¥ 884.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3841-250MG |

4-(1,3-oxazol-5-yl)benzaldehyde |

179057-31-9 | 95% | 250MG |

¥ 1,412.00 | 2023-04-14 | |

| abcr | AB243450-500 mg |

4-(5-Oxazolyl)benzaldehyde; . |

179057-31-9 | 500mg |

€850.90 | 2023-04-27 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3841-500MG |

4-(1,3-oxazol-5-yl)benzaldehyde |

179057-31-9 | 95% | 500MG |

¥ 2,349.00 | 2023-04-14 | |

| Enamine | EN300-1087130-10g |

4-(1,3-oxazol-5-yl)benzaldehyde |

179057-31-9 | 95% | 10g |

$5078.0 | 2023-10-27 | |

| Enamine | EN300-1087130-1.0g |

4-(1,3-oxazol-5-yl)benzaldehyde |

179057-31-9 | 95% | 1g |

$627.0 | 2023-06-10 | |

| Enamine | EN300-1087130-10.0g |

4-(1,3-oxazol-5-yl)benzaldehyde |

179057-31-9 | 95% | 10g |

$5078.0 | 2023-06-10 | |

| Enamine | EN300-1087130-2.5g |

4-(1,3-oxazol-5-yl)benzaldehyde |

179057-31-9 | 95% | 2.5g |

$1317.0 | 2023-10-27 | |

| A2B Chem LLC | AB01842-50mg |

4-(Oxazol-5-yl)benzaldehyde |

179057-31-9 | 95% | 50mg |

$189.00 | 2024-04-20 | |

| A2B Chem LLC | AB01842-500mg |

4-(Oxazol-5-yl)benzaldehyde |

179057-31-9 | 95% | 500mg |

$550.00 | 2024-04-20 |

4-(1,3-oxazol-5-yl)benzaldehyde 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

179057-31-9 (4-(1,3-oxazol-5-yl)benzaldehyde) 関連製品

- 1097199-51-3(3-(5-Oxazolyl)benzaldehyde)

- 1006-68-4(5-Phenyloxazole)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:179057-31-9)4-(1,3-oxazol-5-yl)benzaldehyde

清らかである:99%

はかる:10g

価格 ($):2384.0